molecular formula C11H14N2O B11903760 2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one

2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one

Katalognummer: B11903760
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: AVCWQRAKHPMWII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a fused bicyclic system with nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the hydrogenation of indole derivatives, followed by cyclization to form the desired compound. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation and cyclization, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for industrial-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific arrangement of nitrogen atoms within the bicyclic system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

2,3,4,5,6,7,8,9-octahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H14N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h13H,1-6H2,(H,12,14)

InChI-Schlüssel

AVCWQRAKHPMWII-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C3=C(N2)C(=O)NCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.